N-Desethyl Etifoxine
Overview
Description
N-Desethyl Etifoxine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with a chlorine atom at the 6th position, a methyl group at the 4th position, and a phenyl group also at the 4th position. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of N-Desethyl Etifoxine is the GABAergic neurotransmission system . It binds directly to the β2/β3 subunits of the GABA A receptor , a different target site to benzodiazepines .
Mode of Action
This compound modulates the GABAergic neurotransmission system . It enhances the action of GABA, an inhibitory neurotransmitter, leading to increased inhibition of neural activity . This results in its anxiolytic, or anxiety-reducing, effects .
Biochemical Pathways
In addition to modulating GABAergic neurotransmission, this compound also affects the synthesis of neurosteroids . Neurosteroids are involved in various neural functions, including the modulation of GABA A receptors . The compound’s influence on these pathways contributes to its neuroprotective, neuroplastic, and anti-inflammatory properties .
Pharmacokinetics
It is known that the compound has a very low dependence potential . Unlike lorazepam, it has no effect on psychomotor performance, vigilance, or free recall .
Result of Action
The modulation of GABAergic neurotransmission and neurosteroid synthesis by this compound leads to a variety of effects. These include anxiolytic effects, neuroprotection, promotion of neuroplasticity, and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
N-Desethyl Etifoxine interacts with various biomolecules in the body. It is known to bind to β2 and β3 subunits of the GABAA receptor complex . This interaction is different from that of benzodiazepines, which bind to different sites on the GABAA receptor .
Cellular Effects
It is known that its parent compound, Etifoxine, influences cell function by modulating GABAergic neurotransmission and neurosteroid synthesis . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the GABAA receptor complex and the TSPO . The TSPO is involved in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step of steroidogenesis .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl Etifoxine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Desethyl Etifoxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Industry: It is used in the synthesis of other chemical intermediates and fine chemicals.
Comparison with Similar Compounds
N-Desethyl Etifoxine can be compared with other benzoxazine derivatives and related compounds:
Diazepam: Similar to alprazolam, it is a benzodiazepine with anxiolytic and anticonvulsant properties.
These comparisons highlight the unique structural features and biological activities of this compound, distinguishing it from other compounds in its class.
Properties
IUPAC Name |
6-chloro-4-methyl-4-phenyl-3,1-benzoxazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDPKVMKMOURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582856 | |
Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-43-5 | |
Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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